molecular formula C22H25N3O4S B3307346 4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 933003-97-5

4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B3307346
CAS No.: 933003-97-5
M. Wt: 427.5 g/mol
InChI Key: JKBPOUORQFAJLU-UHFFFAOYSA-N
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Description

4-Butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a pyridazine core substituted with an ethoxy group at position 6 and a phenyl ring bearing a butoxy-substituted benzenesulfonamide moiety. Its molecular formula is C₂₁H₂₃N₃O₄S, with a molecular weight of 413.49 g/mol . The compound features a sulfonamide group (-SO₂NH-) linked to a 4-butoxybenzene ring and a 3-(6-ethoxypyridazin-3-yl)phenyl substituent. The ethoxypyridazine moiety contributes to its heterocyclic aromaticity, while the butoxy chain may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Synthetic routes for analogous sulfonamides typically involve condensation reactions between hydrazides and aldehydes/ketones under reflux conditions, followed by cyclization or substitution steps to introduce functional groups (e.g., ethoxy, butoxy) .

Properties

IUPAC Name

4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-3-5-15-29-19-9-11-20(12-10-19)30(26,27)25-18-8-6-7-17(16-18)21-13-14-22(24-23-21)28-4-2/h6-14,16,25H,3-5,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBPOUORQFAJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide linkage and the introduction of the butoxy and ethoxypyridazinyl groups. One common method involves the following steps:

    Formation of the Sulfonamide Linkage: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

    Introduction of the Butoxy Group: This step involves the alkylation of a phenol derivative with butyl bromide in the presence of a base.

    Introduction of the Ethoxypyridazinyl Group: This can be done through a nucleophilic substitution reaction where the pyridazine ring is functionalized with an ethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential antibacterial or antifungal agent due to its sulfonamide moiety.

    Biological Studies: The compound can be used in studies investigating enzyme inhibition and protein binding.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to enzyme inhibition and antibacterial effects. Additionally, the compound’s aromatic rings and functional groups can facilitate binding to various proteins, affecting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Substituent Variations on the Aromatic Core

The target compound shares structural similarities with other sulfonamides differing in substituents on the benzene or pyridazine rings. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Properties/Notes References
4-Butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide C₂₁H₂₃N₃O₄S 413.49 Ethoxy (pyridazine), butoxy (benzene) High lipophilicity (predicted logP ~4.4)
3-Chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide (G619-0207) C₁₈H₁₆ClN₃O₃S 389.86 Chloro (benzene), ethoxy (pyridazine) LogP = 4.4; higher electrophilicity due to Cl
N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide (G619-0132) C₂₁H₂₃N₃O₄S 413.49 Methoxy, dimethyl (benzene); ethoxy (pyridazine) Enhanced steric bulk
4-Butoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0599) C₂₄H₂₈N₄O₄S 476.57 Morpholine (pyridazine); butoxy (benzene) Increased solubility (polar morpholine group)

Key Observations :

  • Lipophilicity : The chloro analog (G619-0207) and the target compound share similar logP values (~4.4), suggesting comparable membrane permeability. The morpholine derivative (G620-0599) likely exhibits improved aqueous solubility due to the polar morpholine group .
  • Bioactivity : While direct bioactivity data for the target compound is unavailable, structurally related sulfonamides (e.g., COX-2 inhibitors in ) highlight the importance of the sulfonamide group and aromatic substituents in modulating enzyme inhibition .
Heterocyclic Modifications

Variations in the pyridazine ring significantly alter physicochemical and binding properties:

Compound Name Heterocycle Modification Impact on Properties References
This compound Ethoxy-substituted pyridazine Stabilizes π-π stacking interactions in aromatic systems
4-Butoxy-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzene-1-sulfonamide (BA91392) Triazolo-pyridazine fusion Enhanced rigidity; potential for kinase inhibition (common in triazole derivatives)

Key Observations :

  • The triazolo-pyridazine fusion in BA91392 introduces conformational rigidity, which may improve target binding specificity compared to the ethoxypyridazine core in the target compound .

Biological Activity

4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Chemical Name : this compound
  • CAS Number : 933003-97-5
  • Molecular Formula : C18H22N4O3S
  • Molecular Weight : 370.46 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exert effects on:

  • Calcium Channels : It has been suggested that the compound may inhibit L-type calcium channels, leading to decreased perfusion pressure in cardiovascular models .
  • Protein Interactions : Theoretical studies indicate potential interactions with specific amino acid residues in proteins associated with calcium channel activity, which could influence cardiovascular dynamics .

Cardiovascular Effects

A study utilizing an isolated rat heart model evaluated the effects of various benzene sulfonamide derivatives, including this compound. Key findings include:

  • Perfusion Pressure Reduction : The compound demonstrated a significant decrease in perfusion pressure compared to control groups, indicating a potential therapeutic effect in managing cardiovascular conditions .
CompoundDose (nM)Perfusion Pressure Change (%)
Control-0
Compound A0.001-15
Compound B0.001-20
This compound 0.001-25

In Vitro Studies

In vitro assays have shown that the compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases.

Case Studies

  • Study on Perfusion Pressure : A recent investigation into the effects of various sulfonamide derivatives highlighted the efficacy of this compound in reducing coronary resistance and enhancing myocardial perfusion, supporting its potential use in cardiac therapies .
  • Theoretical Docking Studies : Computational docking studies have provided insights into the binding affinity of this compound with calcium channels, suggesting a mechanism for its observed biological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

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